molecular formula C21H25N7S B10925158 4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10925158
M. Wt: 407.5 g/mol
InChI Key: VZZLVEQAJAJGFQ-UHFFFAOYSA-N
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Description

4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including pyrazole and triazole rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the pyrazole rings through cyclization reactions.
  • Introduction of the methylbenzyl group via alkylation.
  • Formation of the triazole ring through cycloaddition reactions.
  • Final assembly of the compound through coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Catalysts to enhance reaction rates.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting sulfide to sulfoxide or sulfone.

    Reduction: Reducing functional groups such as nitro groups if present.

    Substitution: Halogenation or alkylation at reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigating its interactions with biological targets.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymers: Incorporation into polymer structures for enhanced properties.

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating biological pathways. The molecular targets could include proteins or nucleic acids, with pathways involving inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C21H25N7S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-[1-(3-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H25N7S/c1-13-6-8-18(9-7-13)12-27-16(4)19(15(3)25-27)28-20(22-23-21(28)29)17(5)26-11-10-14(2)24-26/h6-11,17H,12H2,1-5H3,(H,23,29)

InChI Key

VZZLVEQAJAJGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)C(C)N4C=CC(=N4)C)C

Origin of Product

United States

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